molecular formula C28H22N4O3S B11772929 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B11772929
M. Wt: 494.6 g/mol
InChI Key: IAKHERVWKFDMEM-UHFFFAOYSA-N
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Description

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of the cyano group: This step might involve a nucleophilic substitution reaction.

    Thioether formation: This can be done by reacting the pyridine derivative with a thiol compound.

    Acetamide formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it might be used to study the effects of pyridine derivatives on biological systems, including enzyme inhibition or receptor binding studies.

Medicine

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and nitro groups could play a role in binding to the target, while the thioether and acetamide groups might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methylphenyl)acetamide
  • 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness

The presence of both the cyano and nitro groups in 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide might confer unique properties, such as enhanced binding affinity to biological targets or increased reactivity in chemical reactions.

Properties

Molecular Formula

C28H22N4O3S

Molecular Weight

494.6 g/mol

IUPAC Name

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C28H22N4O3S/c1-18-8-10-20(11-9-18)23-15-26(21-6-4-3-5-7-21)31-28(24(23)16-29)36-17-27(33)30-25-13-12-22(32(34)35)14-19(25)2/h3-15H,17H2,1-2H3,(H,30,33)

InChI Key

IAKHERVWKFDMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C4=CC=CC=C4

Origin of Product

United States

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